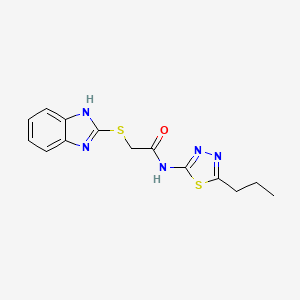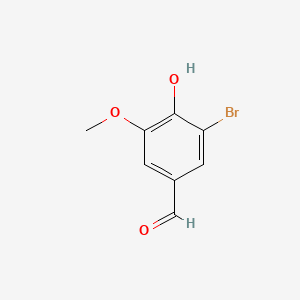
5-Bromovanilina
Descripción general
Descripción
5-Bromovanillin is a light brown crystalline powder . It has been used to enrich metabolically stable anaerobic cultures to study the dechlorination of chlorocatechols . It was also used to prepare 2, 5-dihydroxy-4-methoxy-6-bromobenzaldehyde and 5-bromovanillate .
Synthesis Analysis
The synthesis of 5-Bromovanillin can be achieved through various methods. One such method involves the iodination of vanillin using Oxone® and potassium iodide in refluxing water . Another method involves the intermolecular McMurray dimerization of 5-bromovanillin . There are also video tutorials available that provide a visual guide to the synthesis process .Molecular Structure Analysis
The molecular structure of 5-Bromovanillin can be analyzed using various spectroscopic techniques. For instance, NMR, FTIR, Raman, and MS (GC) spectra can be used to determine the structure . There are also crystal structure data available for 5-Bromovanillin .Chemical Reactions Analysis
5-Bromovanillin has been used in various chemical reactions. For example, it has been used in the Suzuki-Miyaura coupling reaction . It has also been used in the study of dechlorination of chlorocatechols .Physical And Chemical Properties Analysis
5-Bromovanillin is a light brown crystalline powder . It has a melting point of 164-166°C (lit.) . The compound has a molar mass of 231.04 g/mol . It is also known to have a density of 1.6494 (rough estimate) .Aplicaciones Científicas De Investigación
Bioremediación ambiental
5-Bromovanilina: se ha utilizado para enriquecer cultivos anaeróbicos metabólicamente estables para el estudio de la descloración de clorocatecoles {svg_1}. Esta aplicación es crucial en la biorremediación ambiental, donde el objetivo es reducir los contaminantes mediante medios biológicos. Los clorocatecoles son un grupo de compuestos orgánicos clorados que pueden ser tóxicos y persistentes en el medio ambiente. El uso de this compound en el estudio de su descloración ayuda a comprender y mejorar el proceso de desintoxicación de estas sustancias nocivas.
Síntesis orgánica
En el ámbito de la química orgánica, This compound sirve como precursor para sintetizar diversos compuestos orgánicos. Por ejemplo, se ha utilizado para preparar 2,5-dihidroxi-4-metoxibenzaldehído-6-bromo {svg_2}, que podría ser un intermedio valioso para futuras transformaciones químicas en productos farmacéuticos y agroquímicos.
Inhibición de la corrosión
El compuesto ha mostrado potencial en el campo de la ciencia de la corrosión. Un estudio destacó el rendimiento anticorrosivo de la this compound en acero al carbono 1018 en un ambiente de HCl {svg_3}. La capacidad de inhibir la corrosión puede extender la vida útil de las estructuras y componentes metálicos, lo que convierte a la this compound en un candidato para futuras investigaciones en el desarrollo de nuevos inhibidores de la corrosión.
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Bromovanillin is an antimicrobial agent that inhibits the growth of bacteria . The primary targets of 5-Bromovanillin are the enzymes in bacteria that are essential for their growth and survival .
Mode of Action
5-Bromovanillin interacts with its targets by binding to the enzymes, thereby inhibiting their activity . This interaction results in the disruption of essential biochemical processes within the bacteria, leading to their inability to grow and survive .
Biochemical Pathways
It is known that the compound interferes with the metabolic processes of bacteria, disrupting their normal function . The downstream effects of this disruption can include the death of the bacteria, preventing their proliferation .
Pharmacokinetics
Like other similar compounds, it is likely that 5-bromovanillin is absorbed into the body, distributed to the site of action, metabolized, and then excreted . These properties can impact the bioavailability of the compound, affecting its efficacy .
Result of Action
The result of 5-Bromovanillin’s action is the inhibition of bacterial growth . By binding to and inhibiting the activity of essential bacterial enzymes, 5-Bromovanillin disrupts the normal functioning of the bacteria, leading to their death . This makes 5-Bromovanillin an effective antimicrobial agent .
Action Environment
The action, efficacy, and stability of 5-Bromovanillin can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacteria it is acting upon .
Análisis Bioquímico
Biochemical Properties
5-Bromovanillin plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the growth of bacteria by binding to the enzyme vanillin, forming a complex that blocks the reaction mechanism of the enzyme . This interaction disrupts the cell membrane and causes leakage of cellular contents, demonstrating its potent inhibitory effect on bacterial growth .
Cellular Effects
5-Bromovanillin influences various types of cells and cellular processes. It has been observed to cause skin irritation and eye irritation, indicating its impact on cellular integrity . Additionally, it may cause respiratory irritation, suggesting its potential effects on respiratory cells . The compound’s ability to disrupt cell membranes and cause leakage of cellular contents further highlights its impact on cellular function .
Molecular Mechanism
At the molecular level, 5-Bromovanillin exerts its effects through binding interactions with biomolecules. It forms a complex with the enzyme vanillin, inhibiting its activity and disrupting the cell membrane . This inhibition leads to the leakage of cellular contents and ultimately inhibits bacterial growth. The compound’s antimicrobial activity is also attributed to its high affinity for methanol solvent and inhibitor molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromovanillin have been studied over time to understand its stability and degradation. The compound is known to be stable under specific storage conditions, such as temperatures between 10°C and 25°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been extensively documented.
Metabolic Pathways
5-Bromovanillin is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been shown to inhibit the enzyme vanillin, which plays a role in bacterial metabolism . The compound’s ability to form complexes with vanillin and p-hydroxybenzoic acid disrupts the cell membrane and affects metabolic flux .
Transport and Distribution
Within cells and tissues, 5-Bromovanillin is transported and distributed through interactions with transporters and binding proteins. Its high affinity for methanol solvent and inhibitor molecules suggests that it may be efficiently transported within cellular environments . The compound’s localization and accumulation within cells are influenced by these interactions.
Propiedades
IUPAC Name |
3-bromo-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSHZDPXXKAHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022203 | |
| Record name | 5-Bromovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2973-76-4 | |
| Record name | 5-Bromovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-BROMOVANILLIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-BROMOVANILLIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromovanillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508WVS56PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


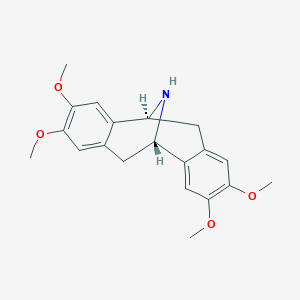


![1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)
![{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester](/img/structure/B1209960.png)
![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
![N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)
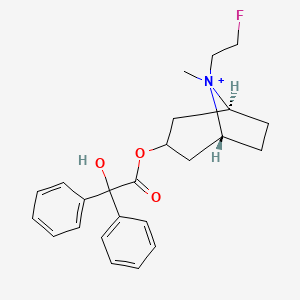

![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)
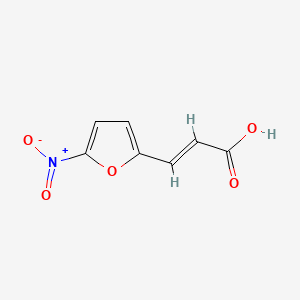
![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
